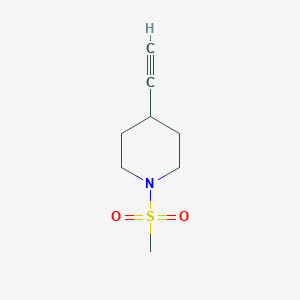

4-Ethynyl-1-(methylsulfonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,8H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMKSUJQMGXWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization and Significance of 4 Ethynyl 1 Methylsulfonyl Piperidine in Contemporary Organic Synthesis

Role of Substituted Piperidines in Chemical Scaffolds

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. mdpi.com Its prevalence stems from its ability to adopt well-defined three-dimensional conformations (chair and boat forms), which allows for the precise spatial arrangement of substituents to interact with biological targets like enzymes and receptors.

Substituted piperidines are central components in a vast array of approved drugs, spanning therapeutic areas from neurology to infectious diseases. mdpi.com The substitution pattern on the piperidine ring is crucial for modulating a compound's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The N-sulfonylated piperidine core of 4-ethynyl-1-(methylsulfonyl)piperidine provides a robust and sterically defined scaffold upon which the ethynyl (B1212043) group is presented for further chemical elaboration. Research has shown that sulfonylpiperidines can act as potent inhibitors of enzymes, such as Gram-positive thymidylate kinase (TMK), highlighting their direct relevance as bioactive scaffolds. nih.govresearchgate.net

Strategic Importance of Ethynyl Moieties in Synthetic Methodologies

The ethynyl group (a terminal alkyne) is a cornerstone of modern synthetic chemistry due to its exceptional versatility and reactivity. nih.gov Terminal alkynes are valuable building blocks that can participate in a wide range of chemical transformations, allowing for molecular chain elongation and the construction of complex architectures. mdpi.com

Key reactions involving the ethynyl group include:

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orglibretexts.orgwikipedia.org It is a powerful method for constructing arylalkynes and conjugated enynes, which are common structures in pharmaceuticals and organic materials. wikipedia.orgjk-sci.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orgjk-sci.com

Azide-Alkyne Cycloadditions (Click Chemistry): The ethynyl group is a key participant in one of the most famous "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org This reaction provides a highly efficient and selective method for forming stable 1,2,3-triazole rings, which can link different molecular fragments. lumiprobe.cominterchim.fr Its biocompatibility allows for its use in complex biological systems. lumiprobe.com A strain-promoted version (SPAAC) can be performed without a copper catalyst. wikipedia.org

Other Cycloadditions: Alkynes can participate in various other cycloaddition reactions, such as [2+2+2] cycloadditions (alkyne trimerization) to form benzene rings and [4+2] cycloadditions, providing access to a diverse range of carbocyclic and heterocyclic systems. wiley-vch.dewikipedia.org

Other Transformations: The terminal alkyne can also be deprotonated to form an acetylide, which can act as a nucleophile, or undergo hydration, hydrogenation, or oxidation to yield other functional groups like ketones, alkenes, alkanes, or carboxylic acids. wikipedia.org

The presence of the ethynyl group on the 4-position of the piperidine ring in this compound makes it an ideal substrate for these powerful synthetic transformations, enabling its conjugation to other molecules or its incorporation into larger, more complex structures.

The Methylsulfonyl Group as a Functional Handle in Chemical Transformations

The methylsulfonyl (mesyl) group attached to the piperidine nitrogen is not merely a passive substituent. It acts as a crucial functional handle that significantly modifies the properties and reactivity of the piperidine ring. Sulfonamides are a cornerstone of medicinal chemistry, found in numerous antibacterial, antiviral, and anticancer agents. nih.govajchem-b.com

The N-methylsulfonyl group imparts several key features:

Modulation of Basicity: By acting as a strong electron-withdrawing group, the methylsulfonyl moiety significantly reduces the basicity of the piperidine nitrogen. This can be advantageous in drug design to prevent unwanted protonation at physiological pH, which can affect receptor binding and cell permeability.

Chemical Stability: The resulting sulfonamide is stable under a wide range of acidic and basic conditions, making the scaffold robust enough to withstand various subsequent reaction conditions targeting the ethynyl group.

Bioisosterism: The N-acylsulfonamide motif can act as a bioisostere for carboxylic acids, possessing similar acidic characteristics but with different steric and electronic profiles, which can be exploited to optimize biological activity. nih.gov

Directing Group and Structural Element: The sulfonamide group provides defined steric bulk and can form hydrogen bonds, influencing the conformation of the piperidine ring and its interactions with biological targets. nih.gov

Overview of Research Trajectories for Multifunctional Building Blocks

The trajectory of modern organic synthesis, particularly in drug discovery, is toward increasing molecular complexity and efficiency. Multifunctional building blocks like this compound are central to this strategy. These building blocks are designed to be modular, allowing for the rapid and reliable construction of libraries of complex small molecules for biological screening.

The demand is for scaffolds that contain selectively addressable functional groups, enabling chemists to perform sequential, controlled modifications. In this compound, the ethynyl group serves as the primary point for diversification through reactions like coupling and cycloaddition, while the N-sulfonylated piperidine core provides a stable, three-dimensional scaffold with desirable pharmacological properties. This approach accelerates the drug discovery cycle by enabling chemists to quickly synthesize a wide range of analogs for structure-activity relationship (SAR) studies.

Table 2: Synthetic Utility of Functional Moieties in this compound

| Functional Moiety | Class of Reactions | Examples |

|---|---|---|

| Piperidine Ring | Scaffold Incorporation | Provides a 3D-rich, privileged core for drug design. |

| Ethynyl Group | C-C Bond Formation | Sonogashira Coupling, Favorskii Reaction. wikipedia.orgwikipedia.org |

| Cycloadditions | CuAAC ("Click Chemistry"), [2+2+2] Trimerization. organic-chemistry.orgwikipedia.org | |

| Functional Group Interconversion | Hydrogenation, Hydration, Oxidation. wikipedia.org | |

| Methylsulfonyl Group | Amine Modification | Reduces basicity, increases stability. |

| Bioisosteric Replacement | Can act as a mimic for carboxylic acids or other groups. nih.gov |

Advanced Synthetic Methodologies for 4 Ethynyl 1 Methylsulfonyl Piperidine

Development of Novel Synthetic Routes to the Piperidine (B6355638) Core

The synthesis of the substituted piperidine core is a foundational step. Modern strategies have moved towards methods that offer high efficiency, stereocontrol, and functional group tolerance. These can be broadly categorized into ring-closing strategies and the functionalization of existing piperidine systems.

Ring-Closing Strategies

Ring-closing reactions construct the piperidine heterocycle from an acyclic precursor. A prominent and powerful method is the Ring-Closing Metathesis (RCM). acs.orgsemanticscholar.org This reaction typically uses ruthenium-based catalysts (e.g., Grubbs' catalysts) to cyclize a diene-containing amine precursor, forming a tetrahydropyridine (B1245486) intermediate which can then be reduced to the desired piperidine. semanticscholar.orgbiu.ac.il The strategic placement of substituents on the acyclic precursor allows for the synthesis of complex piperidine derivatives. acs.org RCM is valued for its tolerance to a wide range of functional groups and its effectiveness in creating six-membered rings. semanticscholar.org

Other notable ring-closing strategies include intramolecular hydroamination and various cyclization cascades. For instance, an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can produce the piperidine skeleton. nih.gov These methods often involve the acid-mediated functionalization of an alkyne to form an enamine, which then cyclizes to an iminium ion that is subsequently reduced. nih.gov

Functionalization of Pre-formed Piperidine Systems

An alternative and widely used approach begins with a readily available piperidine derivative, most commonly piperidin-4-one. researchgate.netchemrevlett.com This versatile intermediate serves as a scaffold onto which the necessary functional groups can be installed. researchgate.net The synthesis of functionalized piperidin-4-ones can be achieved through multicomponent reactions, such as the Mannich condensation, which combines aldehydes, ketones, and an amine source to build the ring system in a single step. chemrevlett.com

Once the piperidin-4-one core is obtained, the ketone at the 4-position becomes a key handle for introducing the ethynyl (B1212043) group in a subsequent step. This two-stage approach—ring formation followed by functionalization—is a common and practical strategy in many reported syntheses.

Installation of the Ethynyl Moiety: Methodological Advances

Sonogashira Cross-Coupling Approaches for Terminal Alkynes

The Sonogashira reaction is a robust and widely employed cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of 4-ethynylpiperidine (B1352422) synthesis, this approach would typically involve a pre-functionalized piperidine ring bearing a leaving group (like an iodide, bromide, or triflate) at the 4-position. This substrate is then coupled with a protected alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Recent advancements in Sonogashira couplings include the development of highly active catalyst systems, such as those using N-heterocyclic carbene (NHC) ligands, which can improve reaction efficiency and yields. acs.org Furthermore, copper-free Sonogashira protocols have been developed to circumvent issues associated with the copper co-catalyst, broadening the reaction's applicability. wikipedia.orgrsc.org

| Reaction Type | Catalyst/Co-catalyst | Base | Solvent | Notes |

| Sonogashira Coupling | Palladium Complex / Copper(I) | Amine Base (e.g., Et₃N) | Toluene, Dioxane, etc. | Classical method for C(sp)-C(sp²) bond formation. wikipedia.orgthieme-connect.de |

| Copper-Free Sonogashira | Palladium-NHC Complex | K₂CO₃ | Water/Isopropanol | Sustainable protocol, avoids copper toxicity. acs.orgrsc.org |

| Carbonylative Sonogashira | Palladium(II)-NHC Complex | Pyridine (B92270) | N/A | Synthesizes ynones, a related class of compounds. nih.gov |

Alternative Alkyne Introduction Strategies (e.g., elimination reactions, rearrangements)

When starting from piperidin-4-one, the Corey-Fuchs reaction provides a reliable two-step pathway to the terminal alkyne. rsc.orgorganic-chemistry.org This reaction first converts the ketone into a 1,1-dibromoalkene intermediate using carbon tetrabromide and triphenylphosphine. wikipedia.orgsynarchive.com In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces an elimination and rearrangement (known as the Fritsch-Buttenberg-Wiechell rearrangement) to furnish the desired terminal alkyne. wikipedia.orgchem-station.com This one-carbon homologation is a cornerstone of alkyne synthesis from carbonyl compounds. rsc.org

The reaction sequence is summarized below:

Wittig-type reaction: Piperidin-4-one reacts with the ylide generated from CBr₄ and PPh₃ to form a gem-dibromoalkene. wikipedia.org

Rearrangement: The dibromoalkene is treated with two equivalents of a strong alkyllithium base, leading to the final alkyne product after aqueous workup. organic-chemistry.orgchem-station.com

| Reaction | Key Reagents | Intermediate | Key Features |

| Corey-Fuchs Reaction | CBr₄, PPh₃, then n-BuLi | gem-Dibromoalkene | Converts ketones/aldehydes to terminal alkynes. rsc.orgwikipedia.orgsynarchive.com |

Sulfonylation Strategies for the Piperidine Nitrogen

The final step in the synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine is the sulfonylation of the piperidine nitrogen. This is typically achieved by reacting the 4-ethynylpiperidine precursor (often as a hydrochloride salt) with methanesulfonyl chloride (MsCl). researchgate.net

N-Sulfonylation with Methanesulfonyl Chloride

The primary and most direct method for the synthesis of this compound involves the N-sulfonylation of a 4-ethynylpiperidine precursor. This reaction is a standard procedure for forming sulfonamides from secondary amines. The process entails the reaction of 4-ethynylpiperidine with methanesulfonyl chloride (MsCl) in the presence of a suitable base and an aprotic solvent.

The reaction mechanism begins with the deprotonation of the secondary amine of the piperidine ring by a base, creating a more nucleophilic piperidide anion. This anion then attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing the chloride ion as a leaving group. The result is the formation of the stable N-S bond characteristic of the sulfonamide product.

Commonly, a tertiary amine base such as triethylamine (B128534) (Et3N) is used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. researchgate.net Dichloromethane (B109758) (DCM) is frequently employed as the solvent due to its inert nature and its ability to dissolve both the starting materials and reagents. researchgate.netmdpi.com A typical procedure involves dissolving 4-ethynylpiperidine in DCM, followed by the addition of triethylamine. The mixture is often cooled in an ice bath before the dropwise addition of methanesulfonyl chloride to control the exothermic nature of the reaction. cbijournal.com After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred until completion. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of the N-sulfonylation reaction are highly dependent on several key parameters, including the choice of base, solvent, reaction temperature, and stoichiometry of the reagents. Optimization of these conditions is crucial for achieving high yields and purity, particularly in large-scale synthesis.

Base Selection: While triethylamine is commonly used, other organic bases like pyridine or diisopropylethylamine (DIPEA) can also be employed. researchgate.netcbijournal.com The basicity and steric hindrance of the base can influence the reaction rate and the formation of potential side products. Inorganic bases may also be considered, though they often have limited solubility in common organic solvents like DCM.

Solvent Effects: The choice of solvent can impact reaction rates and yields. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether are generally preferred to avoid side reactions with the highly reactive methanesulfonyl chloride. cbijournal.comresearchgate.net The polarity of the solvent can influence the solubility of the amine salt byproduct, affecting the ease of workup and purification.

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to manage the exothermicity. Maintaining a controlled temperature can prevent the degradation of sensitive functional groups and minimize the formation of impurities.

The following interactive table illustrates how variations in reaction conditions can influence the product yield, based on typical findings in sulfonamide synthesis.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (1.2) | DCM | 0 to RT | 4 | 85 |

| 2 | Pyridine (1.2) | DCM | 0 to RT | 6 | 78 |

| 3 | Triethylamine (1.2) | THF | 0 to RT | 5 | 82 |

| 4 | Triethylamine (1.0) | DCM | 0 to RT | 4 | 75 |

| 5 | Triethylamine (1.2) | DCM | RT | 3 | 80 |

Note: The data in this table is illustrative and based on general principles of N-sulfonylation reactions.

Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives is of significant interest for various applications. Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms, which is critical for creating compounds with specific biological or material properties. This can be achieved by introducing substituents onto the piperidine ring under stereochemical control.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereocenter has been created, the auxiliary can be removed.

In the context of piperidine derivatives, a chiral auxiliary could be attached to a precursor molecule to guide the diastereoselective formation of a substituted piperidine ring. For instance, auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam can be used to control the stereochemistry of alkylation or aldol (B89426) reactions on a molecule that is later cyclized to form the piperidine ring. wikipedia.org Another approach involves using chiral auxiliaries derived from natural products, like carbohydrates, to control the stereoselective synthesis of chiral piperidine derivatives. researchgate.net The resulting enantiomerically enriched substituted piperidine can then be subjected to ethynylation and N-sulfonylation to yield the final chiral derivative of this compound.

Asymmetric Catalysis in Analog Preparation

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, wherein a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. umontreal.canih.gov This approach avoids the need to install and remove a chiral auxiliary.

For the preparation of chiral analogs, a key strategy would be the asymmetric synthesis of the substituted piperidine core. For example, catalytic asymmetric [4+2] annulation reactions using chiral phosphine (B1218219) catalysts have been developed to produce highly functionalized piperidine derivatives with excellent enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric C-H functionalization can introduce new substituents onto a pre-formed piperidine ring with high stereocontrol. nih.gov These catalytic methods provide access to a wide array of chiral piperidine building blocks that can be further elaborated into the desired this compound analogs.

Diastereoselective Control in Functionalization

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can result in the formation of diastereomers. Diastereoselective control refers to the ability to selectively form one diastereomer over others. This is crucial when synthesizing complex molecules with multiple stereocenters.

Chemical Reactivity and Transformation Studies of 4 Ethynyl 1 Methylsulfonyl Piperidine

Reactivity Profile of the Terminal Alkyne

The chemical behavior of 4-ethynyl-1-(methylsulfonyl)piperidine is dominated by the reactions of its terminal alkyne. This functional group serves as a linchpin for molecular elaboration, enabling the construction of complex architectures through reliable and high-yielding transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The terminal alkyne of this compound and its analogs is an excellent substrate for these transformations, most notably the Sonogashira coupling.

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide. mdpi.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.com While direct studies on this compound are not extensively documented in peer-reviewed literature, detailed research on the closely related analog, tert-butyl 4-ethynylpiperidine-1-carboxylate, provides significant insight into the expected reactivity.

In a comprehensive study aimed at developing O-GlcNAcase (OGA) inhibitors, a library of 4-(arylethynyl)piperidine derivatives was synthesized via the Sonogashira coupling. The reaction involved coupling tert-butyl 4-ethynylpiperidine-1-carboxylate with a diverse range of substituted aryl bromides. The typical conditions involved the use of a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) iodide (CuI) co-catalyst, and a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF). These reactions generally proceed at room temperature to slightly elevated temperatures to afford the coupled products in good to excellent yields.

The scope of the reaction is broad, accommodating a variety of functional groups on the aryl bromide partner, including electron-donating and electron-withdrawing groups. This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

| Entry | Aryl Bromide | Catalyst System | Base/Solvent | Temp. | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₂Cl₂, CuI | TEA / THF | rt | 85 |

| 2 | 2-Bromo-5-fluoropyridine | Pd(PPh₃)₂Cl₂, CuI | TEA / THF | rt | 78 |

| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂, CuI | TEA / THF | rt | 92 |

| 4 | 1-Bromo-3,5-dimethoxybenzene | Pd(PPh₃)₂Cl₂, CuI | TEA / THF | rt | 88 |

| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₂Cl₂, CuI | TEA / THF | rt | 90 |

This table presents representative data for the Sonogashira coupling of the analogous N-Boc-4-ethynylpiperidine with various aryl bromides, demonstrating the typical conditions and yields expected for such transformations.

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. nih.gov Direct coupling of terminal alkynes like this compound is not the standard protocol. However, the alkyne can be transformed into a suitable coupling partner, such as an alkynylboronate or a vinylboronate (via hydroboration), which can then participate in Suzuki-Miyaura reactions.

Alternatively, some modern variations of the Suzuki-Miyaura reaction can indirectly involve terminal alkynes. For instance, a three-component reaction could involve the in-situ formation of a vinyl halide from the alkyne, which then couples with a boronic acid. However, there are no specific examples in the published literature detailing the use of this compound in Suzuki-Miyaura coupling reactions.

Beyond the well-established palladium-catalyzed reactions, other transition metals can also mediate the coupling of terminal alkynes. Copper-catalyzed coupling reactions, such as the Glaser-Hay coupling, lead to the formation of symmetric 1,3-diynes (homocoupling). beilstein-journals.org This reaction typically occurs under aerobic conditions with a copper salt (e.g., CuCl or Cu(OAc)₂) and a base. For a molecule like this compound, this would result in the formation of 1,4-bis(1-(methylsulfonyl)piperidin-4-yl)buta-1,3-diyne. While often considered an undesirable side reaction in Sonogashira couplings, the Glaser-Hay coupling can be a powerful synthetic tool when the symmetrical dimer is the desired product.

Additionally, copper can catalyze C-N and C-S bond formations with terminal alkynes, although these are less common than C-C coupling reactions. There are currently no specific, detailed research findings for such copper-catalyzed coupling reactions involving this compound in the scientific literature.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govresearchgate.net The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govnih.gov The terminal alkyne of this compound is an ideal substrate for this transformation, allowing it to be readily conjugated to molecules bearing an azide group.

A key feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed process exclusively yields the 1,4-disubstituted product. nih.gov This reliability is a major reason for its widespread use in drug discovery, bioconjugation, and materials science.

The reaction is typically performed using a source of copper(I), which can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The scope of the reaction is exceptionally broad, tolerating a vast array of functional groups on both the alkyne and the azide partner. This allows the this compound core to be linked to a wide variety of molecular scaffolds, including small molecules, peptides, carbohydrates, and polymers.

Although specific examples with a range of azides coupled to this compound are not compiled in a single study, the reaction's robustness is well-established. The general protocol would involve reacting the piperidine (B6355638) alkyne with a chosen organic azide in the presence of a copper(I) catalyst.

| Entry | Azide Partner | Catalyst System | Solvent | Product |

| 1 | Benzyl Azide | CuSO₄ / Na Ascorbate | t-BuOH / H₂O | 1-Benzyl-4-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,3-triazole |

| 2 | Azidoacetic Acid | CuI | DMSO | 2-(4-(1-(Methylsulfonyl)piperidin-4-yl)-1H-1,2,3-triazol-1-yl)acetic acid |

| 3 | 1-Azido-4-nitrobenzene | CuSO₄ / Na Ascorbate | t-BuOH / H₂O | 4-(1-(Methylsulfonyl)piperidin-4-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole |

| 4 | 3-Azidopropan-1-ol | CuI | THF/H₂O | 3-(4-(1-(Methylsulfonyl)piperidin-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol |

This table illustrates the expected products from the highly reliable CuAAC reaction between this compound and various representative azides, based on the well-established scope and regioselectivity of the reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

There are no specific studies available that detail the participation of this compound in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. While terminal alkynes are known to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), their reactivity in the metal-free SPAAC reaction is generally low unless activated by ring strain, which is absent in this acyclic alkyne. Research literature does not provide data on the reaction kinetics, yields, or product characterization for the SPAAC of this specific compound with commonly used strained azides.

Hydrometallation and Hydrofunctionalization Reactions of the Alkyne

No published research could be identified that investigates the hydroboration-oxidation of the ethynyl (B1212043) group in this compound. This reaction typically converts terminal alkynes to aldehydes or ketones, depending on the regioselectivity of the hydroboration step. However, specific reagents, reaction conditions, and the resulting product distribution (i.e., the formation of the corresponding aldehyde or ketone) for this substrate have not been reported.

Detailed studies on the hydrosilylation of this compound are absent from the scientific literature. This reaction, which involves the addition of a silicon-hydride bond across the alkyne, can lead to various vinylsilane isomers. Data regarding catalyst systems (e.g., platinum, rhodium, or iridium complexes), reaction conditions, regioselectivity (α- vs. β-addition), and stereoselectivity (cis- vs. trans-addition) for this particular compound are not available.

There is no documented research on the hydroamination of the alkyne moiety in this compound. This transformation, involving the addition of an N-H bond across the carbon-carbon triple bond, would yield enamines or imines. Information regarding suitable catalysts (e.g., gold, titanium, or rare-earth metals), reaction conditions, and the nature of the resulting products for this specific substrate has not been published.

Reactivity of the Piperidine Ring System

No specific studies detailing the reactivity of the piperidine ring within this compound have been found. The presence of the electron-withdrawing methylsulfonyl group on the nitrogen atom is expected to decrease the nucleophilicity and basicity of the nitrogen, potentially influencing reactions such as N-alkylation or other transformations at the nitrogen center. However, empirical data from laboratory studies to support these theoretical considerations are not available for this molecule. Similarly, reactions involving the C-H bonds of the piperidine ring have not been reported.

Data Tables

Due to the absence of specific research data for the aforementioned reactions of this compound, no data tables of research findings can be generated.

N-Functionalization of the Sulfonylated Piperidine

The nitrogen atom in this compound is part of a sulfonamide linkage. This functional group significantly influences the reactivity of the nitrogen. The potent electron-withdrawing nature of the adjacent methylsulfonyl group delocalizes the nitrogen's lone pair of electrons, rendering it largely non-basic and non-nucleophilic. Consequently, direct N-alkylation or N-acylation, common reactions for secondary piperidines, are generally not feasible under standard conditions.

Functionalization of such a deactivated nitrogen atom typically requires specialized methods. While no specific examples involving this compound are documented, analogous N-sulfonylated heterocycles can sometimes undergo N-arylation under specific transition-metal-catalyzed conditions, such as the Buchwald-Hartwig amination. However, the steric hindrance and electronic properties of the piperidine ring would be significant factors. nih.gov

It is more common for the N-sulfonyl group to be considered a protecting group that is later removed to allow for functionalization on the resulting secondary amine.

C-H Functionalization at Remote Piperidine Positions

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for modifying molecular scaffolds. For the this compound ring, the primary sites for such reactions would be the C2/C6 and C3/C5 positions. The C4 position is already substituted with the ethynyl group.

The methylsulfonyl group exerts a strong influence on the regioselectivity of C-H functionalization. It can direct metalation to the α-positions (C2/C6) due to the increased acidity of these protons. Subsequent trapping with an electrophile would install a new substituent at this position. Furthermore, modern transition-metal-catalyzed C-H activation reactions often rely on directing groups. While the sulfonamide itself is not a classic directing group, its electronic influence is a key factor in the reactivity of the piperidine C-H bonds. researchgate.net

Studies on related N-sulfonyl piperidines have shown that functionalization can be achieved at various positions, with the specific outcome depending heavily on the catalyst and reaction conditions employed. nih.gov For instance, rhodium-catalyzed carbene insertion into C-H bonds has been used to functionalize N-sulfonylated piperidines, primarily at the C2 position. nih.gov

Table 1: Representative C-H Functionalization Reactions on N-Sulfonyl Piperidine Scaffolds This table illustrates potential transformations based on known reactivity of similar compounds, not specific experimental results for this compound.

| Position | Reaction Type | Reagents/Catalyst (Example) | Potential Product |

| C2/C6 | Lithiation-Alkylation | n-BuLi, then R-X | 2-Alkyl-4-ethynyl-1-(methylsulfonyl)piperidine |

| C2/C6 | Rh-Carbene Insertion | Rh₂(OAc)₄, N₂=C(R)CO₂Et | 2-Substituted piperidine ester derivative |

| C3/C5 | Radical Minisci-type | Radical source, Acid | 3-Aryl-4-ethynyl-1-(methylsulfonyl)piperidine |

Ring-Opening and Rearrangement Processes

The piperidine ring, being a saturated six-membered heterocycle, is generally stable and not prone to ring-opening or rearrangement reactions under normal conditions. The presence of the robust N-sulfonyl group further enhances this stability. Sulfonamides are known to be highly resistant to cleavage, requiring harsh reductive conditions to break the N-S bond.

Ring-opening of piperidine derivatives typically requires the introduction of significant ring strain or the generation of a reactive intermediate, such as an iminium ion alpha to the nitrogen. researchgate.net Given the deactivating nature of the methylsulfonyl group, the formation of such an iminium ion from this compound would be energetically unfavorable.

Therefore, ring-opening and rearrangement processes are not considered characteristic reactions for this compound under typical synthetic conditions. Such transformations would likely require highly specialized reagents or photochemical methods designed to cleave inert C-C or C-N bonds. researchgate.net

Role and Influence of the Methylsulfonyl Group on Reactivity

Electron-Withdrawing Effects on the Piperidine Ring

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group, and its attachment to the piperidine nitrogen profoundly impacts the molecule's electronic properties and reactivity.

Reduced Basicity of Nitrogen: The primary effect is the significant reduction in the basicity and nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the sulfonyl group, making it unavailable for protonation or for attacking electrophiles.

Increased Acidity of α-Protons: The inductive withdrawal of electron density acidifies the protons on the carbons adjacent to the nitrogen (C2 and C6). This facilitates deprotonation by strong bases, enabling the formation of an α-sulfonyl carbanion which can then react with various electrophiles.

Influence on Ring Conformation: The bulky and stereoelectronically demanding sulfonyl group can influence the conformational equilibrium of the piperidine ring, potentially favoring specific chair conformations that can affect the stereochemical outcome of reactions at other ring positions.

Stability and Inertness in Diverse Reaction Conditions

The N-methylsulfonyl group acts as a robust protecting group for the piperidine nitrogen. The sulfonamide bond is exceptionally stable across a wide range of chemical environments, which is a key reason for its use in multi-step synthesis.

Acidic Conditions: It is stable to both strong and weak acids.

Basic Conditions: It is resistant to cleavage by most bases, although very strong bases can deprotonate the α-carbons.

Oxidative/Reductive Conditions: It is inert to many common oxidizing agents and is only cleaved by specific, powerful reducing agents (e.g., sodium in liquid ammonia, or lithium aluminum hydride under forcing conditions).

This inertness allows for a wide variety of chemical transformations to be performed on other parts of the molecule, such as the ethynyl group, without affecting the N-sulfonylated piperidine core.

Potential for Sulfonyl Group as a Leaving Group or Activating Group

The role of the methylsulfonyl group as either a leaving group or an activating group is highly context-dependent.

As a Leaving Group: When attached to a nitrogen atom, the methylsulfonyl group is a very poor leaving group. The nitrogen-sulfur bond is strong, and the hypothetical resulting piperidinyl anion would be highly unstable. Therefore, direct nucleophilic substitution to displace the -SO₂CH₃ group from the nitrogen is not a viable reaction pathway. Cleavage is almost exclusively achieved through reductive methods.

As an Activating Group: The methylsulfonyl group primarily functions as an activating group by modifying the electronic properties of the piperidine ring. As mentioned previously, it activates the α-protons (C2/C6) towards deprotonation, thereby enabling functionalization at these positions. This directed metalation is a common strategy for elaborating N-sulfonylated heterocyclic scaffolds.

Table 2: Summary of the Methylsulfonyl Group's Influence

| Feature | Influence on this compound |

| Electronic Effect | Strongly electron-withdrawing |

| Nitrogen Reactivity | Renders nitrogen non-basic and non-nucleophilic |

| C-H Acidity | Increases acidity of C2/C6 protons |

| Chemical Stability | High stability to acid, base, and oxidation |

| Role as Leaving Group | Poor leaving group from nitrogen |

| Role as Activating Group | Activates C2/C6 positions for deprotonation/functionalization |

Applications of 4 Ethynyl 1 Methylsulfonyl Piperidine in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

Theoretically, 4-Ethynyl-1-(methylsulfonyl)piperidine could serve as a valuable building block for the construction of intricate molecular frameworks. The terminal alkyne allows for the introduction of this piperidine-containing fragment into larger molecules through reactions such as the Sonogashira, Suzuki, or Negishi cross-coupling reactions. This would enable the incorporation of the conformationally defined piperidine (B6355638) ring into complex natural product analogues or novel drug candidates.

As a Scaffold for Novel Heterocyclic Systems

The dual functionality of the ethynyl (B1212043) group and the piperidine ring presents opportunities for the synthesis of novel heterocyclic systems.

Incorporation into Polycyclic Architectures

The alkyne moiety could participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] (Huisgen cycloaddition) reactions, to construct fused or spirocyclic ring systems. For instance, reaction with a suitable diene could lead to the formation of a polycyclic structure containing the piperidine ring.

Synthesis of Spatially Defined Molecules

The rigid nature of the ethynyl group, combined with the defined chair-like conformation of the piperidine ring, could be exploited to create molecules with specific three-dimensional arrangements of atoms. This is particularly important in drug design, where the spatial orientation of functional groups is critical for binding to biological targets.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of related compounds, or libraries, for high-throughput screening. nih.gov The reactive handle of the ethynyl group makes this compound a potentially useful building block for such endeavors. A library of diverse molecules could be synthesized by reacting the alkyne with a variety of partners, thereby introducing a wide range of substituents.

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reagent Class | Potential Product Class |

|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halides | Aryl/Vinyl-substituted Piperidines |

| Huisgen Cycloaddition | Organic Azides | Triazole-linked Piperidines |

This table is hypothetical and illustrates potential, not documented, applications.

Development of Advanced Synthetic Methodologies Utilizing the Compound

The unique combination of functional groups in this compound could also spur the development of new synthetic methods.

Multicomponent Reactions (MCRs) Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govrug.nlmdpi.com The terminal alkyne of this compound could potentially participate in various MCRs. For example, it could act as the alkyne component in A³ coupling reactions (aldehyde, alkyne, amine) or Ugi-type reactions, leading to the rapid assembly of complex molecules containing the piperidine moiety.

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates significant molecular complexity through the formation of multiple chemical bonds in a single sequence. While specific examples initiating directly from this compound are not extensively documented, its structure is ideally suited for designing such transformations.

A plausible and powerful cascade sequence involves an initial palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. For instance, coupling this compound with a suitably substituted ortho-iodoaniline derivative would generate an intermediate N-aryl alkyne. This intermediate, without isolation, could then undergo a subsequent intramolecular aminopalladation and cross-coupling sequence, catalyzed by the same palladium source. This type of sequential reaction is a known strategy for rapidly assembling complex heterocyclic systems, such as substituted indoles. The ethynylpiperidine moiety would thus serve as a cornerstone for building intricate polycyclic structures in a highly atom-economical fashion.

Precursor to Structurally Diverse Analogs and Derivatives

The true value of this compound as a synthetic intermediate is most evident in its role as a precursor to a wide variety of structurally diverse molecules. The distinct reactivity of the ethynyl group, the piperidine ring, and the sulfonyl moiety allows for selective modifications at each of these sites.

Modification of the Ethynyl Substituent

The terminal alkyne is arguably the most versatile functional group on the molecule, serving as a linchpin for extensive derivatization through carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond. masterorganicchemistry.com this compound can be readily coupled with a wide range of aryl or vinyl halides (or triflates) to produce substituted aryl- and vinyl-alkynes. This reaction provides a direct route to conjugate the piperidine scaffold with various aromatic and olefinic systems, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a premier example of "click chemistry," the CuAAC reaction offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The ethynyl group of this compound can react with a diverse array of organic azides under mild conditions to furnish the corresponding triazole-linked piperidines. chem-station.com The resulting triazole ring is not merely a linker but is often considered a valuable pharmacophore due to its ability to engage in hydrogen bonding and dipole interactions. nih.gov

| Reaction Type | Reactant | Catalyst System | Product Class |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Amine Base | Aryl/Vinyl-Substituted Alkynes |

| CuAAC (Click Chemistry) | Organic Azide (B81097) (e.g., Benzyl Azide) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazoles |

Modifications of the Piperidine Ring

While the ethynyl group provides a primary handle for derivatization, the saturated piperidine ring itself can be selectively functionalized. Modern methods in C-H activation have enabled the direct introduction of substituents at positions that were traditionally difficult to access.

The N-sulfonyl group plays a crucial role in these transformations, influencing the reactivity and regioselectivity of C-H functionalization. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to specific positions on the piperidine ring based on the choice of catalyst and the nature of the N-protecting group. nih.gov Studies on analogous N-sulfonylpiperidines have shown that specific rhodium catalysts can selectively generate 2-substituted products via C-H functionalization at the α-position to the nitrogen atom. nih.gov Furthermore, by employing different directing groups or synthetic strategies, functionalization at the C-3 and C-4 positions can also be achieved, offering a comprehensive toolkit for decorating the piperidine core. nih.gov

| Position | Reaction Type | Key Reagents/Catalyst | Outcome |

|---|---|---|---|

| C-2 (α-position) | Rh-catalyzed C-H Insertion | Rh₂(R-TPPTTL)₄, Donor/Acceptor Carbene | Site-selective introduction of a functional group. nih.gov |

| C-3 (β-position) | Cyclopropanation/Ring-Opening | N-Boc-tetrahydropyridine precursor | Indirect route to 3-substituted analogs. nih.gov |

| C-4 (γ-position) | Directed C-H Insertion | N-α-oxoarylacetyl directing group, Rh₂(S-2-Cl-5-BrTPCP)₄ | Functionalization at the C-4 position. nih.gov |

Replacement or Modification of the Sulfonyl Group

The N-methylsulfonyl (mesyl) group is often employed as a stable protecting group for the piperidine nitrogen due to its electron-withdrawing nature, which reduces the nucleophilicity and basicity of the amine. nih.gov However, for many applications, it is desirable to remove this group to either obtain the free secondary amine or to replace it with other functionalities.

The cleavage of the robust N-S bond in sulfonamides can be challenging, but several methods have been developed. nih.gov Reductive cleavage is a common strategy, employing reagents such as magnesium in methanol (B129727) or other one-electron reducing systems. nih.gov These conditions generate radical anions that facilitate the fragmentation of the N-S bond. Alternatively, acidic conditions can sometimes be used, though this often requires harsh reagents and high temperatures. A more recent method describes the deprotection of methanesulfonamides via deprotonation followed by reaction with molecular oxygen, offering a selective approach. datapdf.com

The removal of the methylsulfonyl group yields 4-ethynylpiperidine (B1352422), a valuable intermediate in its own right. This secondary amine can then be engaged in a host of N-alkylation or N-acylation reactions, dramatically expanding the range of accessible derivatives from the original precursor.

| Reaction | Typical Reagents | Product | Notes |

|---|---|---|---|

| Reductive Cleavage | Mg/MeOH, Na/naphthalene, SmI₂ | 4-Ethynylpiperidine | Commonly used for robust sulfonamides. nih.gov |

| Oxygenation | 1) Strong Base (e.g., n-BuLi) 2) O₂ | 4-Ethynylpiperidine | Offers high selectivity for methanesulfonamides. datapdf.com |

Computational and Theoretical Investigations of 4 Ethynyl 1 Methylsulfonyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-Ethynyl-1-(methylsulfonyl)piperidine. jksus.orgnih.govresearchgate.net These methods allow for a detailed mapping of the electron distribution and orbital interactions, which are paramount in determining the molecule's stability, reactivity, and spectroscopic signatures.

The electronic structure of this compound is characterized by a complex interplay of its constituent functional groups. The nitrogen atom of the piperidine (B6355638) ring, influenced by the strongly electron-withdrawing methylsulfonyl group, exhibits a decreased electron density. This inductive effect is critical in modulating the nucleophilicity of the nitrogen.

A molecular electrostatic potential (MEP) map would likely reveal the electronegative regions concentrated around the oxygen atoms of the sulfonyl group and the π-system of the ethynyl (B1212043) group, indicating potential sites for electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring and the methyl group would represent areas of positive electrostatic potential.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

|---|---|

| S | +1.2 |

| O1 (sulfonyl) | -0.7 |

| O2 (sulfonyl) | -0.7 |

| N (piperidine) | -0.4 |

| C (ethynyl) | -0.3 |

| H (ethynyl) | +0.2 |

Note: This data is hypothetical and for illustrative purposes.

Molecular orbital (MO) theory provides a framework for understanding the reactivity and electronic transitions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is anticipated to be localized primarily on the ethynyl group's π-system, making it the most probable site for electrophilic attack. The LUMO, in contrast, is expected to be distributed across the methylsulfonyl group, highlighting its role as an electron-accepting region.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity. Quantum chemical calculations can precisely quantify this gap, offering valuable predictions about the compound's behavior in chemical reactions. nih.gov

Table 2: Predicted Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| Gap | 6.3 |

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring is not planar and exists in various conformations. Computational analysis is essential for determining the relative energies of these conformers and the barriers to their interconversion.

For this compound, the piperidine ring is expected to predominantly adopt a chair conformation, which minimizes steric strain. Within this chair conformation, the substituents can be oriented in either axial or equatorial positions. Computational studies on similar N-substituted piperidines suggest that the conformer with the bulky methylsulfonyl group in the equatorial position would be the most energetically favorable to reduce 1,3-diaxial interactions. acs.org

Calculations can also elucidate the transition states between different chair and boat conformations, providing the energy barriers for ring inversion. This information is crucial for understanding the molecule's dynamic behavior in solution.

The substituents on the piperidine ring significantly influence its conformational preferences. The N-methylsulfonyl group, due to its size, will have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens.

The 4-ethynyl group can exist in either an axial or equatorial position. While the equatorial position is generally favored for substituents to minimize steric hindrance, the energetic difference between the axial and equatorial conformers for the ethynyl group is likely to be smaller than that for the bulky N-sulfonyl group. The precise energy difference can be quantified through high-level computational methods.

Table 3: Calculated Relative Energies of this compound Conformers

| Conformer (Ethynyl Group Position) | Relative Energy (kcal/mol) |

|---|---|

| Equatorial | 0.0 |

| Axial | 1.5 |

Note: This data is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By mapping the potential energy surface, transition states can be identified, and activation energies can be calculated, providing a detailed understanding of the reaction pathways. acs.org

For instance, the reactivity of the ethynyl group in reactions such as cycloadditions or nucleophilic additions can be modeled. Computational studies can predict whether a reaction will proceed via a concerted or stepwise mechanism and can identify key intermediates. This level of mechanistic detail is often difficult to obtain through experimental means alone. For example, in a hypothetical nucleophilic addition to the ethynyl group, calculations could determine the stereochemical outcome by comparing the activation energies of different attack trajectories.

Transition State Analysis for Key Transformations

There is no available research detailing the transition state analysis for key chemical transformations involving this compound. Such studies would theoretically involve high-level quantum mechanical calculations to determine the energy barriers and geometries of transition states in reactions such as additions to the ethynyl group or substitutions at the piperidine ring. This information would be crucial for understanding reaction mechanisms and optimizing synthetic routes. However, no such specific data has been published.

Prediction of Reactivity and Selectivity

Computational models predicting the reactivity and selectivity of this compound are not present in the current literature. Theoretical investigations in this area would typically employ methods like Density Functional Theory (DFT) to calculate molecular orbital energies (e.g., HOMO-LUMO gaps), electrostatic potential maps, and Fukui functions. These calculations would identify the most likely sites for nucleophilic or electrophilic attack and predict the outcomes of various reactions. The absence of this data precludes a detailed discussion on its predicted reactivity.

Molecular Dynamics Simulations

Dedicated molecular dynamics (MD) simulations for this compound have not been reported. MD simulations could provide significant insights into the conformational flexibility of the piperidine ring, the dynamics of the methylsulfonyl group, and the solvation effects on the molecule's structure. While MD simulations are common for larger biomolecular systems containing piperidine-like fragments, simulations focused on this specific, isolated building block are not found in published research.

Theoretical Structure-Reactivity Relationship (SRR) Modeling

No theoretical Structure-Reactivity Relationship (SRR) models have been developed specifically for this compound or a closely related series of analogues. SRR modeling would involve correlating computed molecular descriptors (such as electronic, steric, and topological parameters) with experimentally observed reaction rates or equilibria. The creation of such a model is contingent on the availability of a dataset of both experimental reactivity data and calculated molecular properties, which is currently lacking for this compound.

Future Research Directions and Prospects for 4 Ethynyl 1 Methylsulfonyl Piperidine

Exploration of Undiscovered Reactivity Pathways

The future of 4-Ethynyl-1-(methylsulfonyl)piperidine in synthetic chemistry will largely depend on a thorough investigation of its reactivity. The terminal alkyne is a versatile functional group poised for a variety of transformations. Future research should systematically explore its participation in reactions such as:

Cycloaddition Reactions: The ethynyl (B1212043) group is an ideal candidate for [3+2] cycloadditions, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions could be used to link the piperidine (B6355638) scaffold to a wide array of other molecules, including biomolecules, polymers, and fluorescent tags.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would allow for the formation of carbon-carbon bonds between the terminal alkyne of this compound and aryl or vinyl halides. This could lead to the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Hydration and Hydroamination: The addition of water or amines across the triple bond could yield valuable ketone or enamine intermediates, respectively. These transformations would open up new avenues for functionalizing the piperidine ring.

Cadiot-Chodkiewicz Coupling: This reaction would enable the coupling of the terminal alkyne with a terminal bromoalkyne, leading to the formation of unsymmetrical diynes.

A systematic study of these and other reactivity pathways will be crucial in establishing this compound as a valuable building block in organic synthesis.

Development of Greener Synthetic Approaches

As the principles of green chemistry become increasingly important, future research should focus on developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. nih.gov Key areas of investigation could include:

Catalyst Selection: Exploring the use of earth-abundant and non-toxic metal catalysts (e.g., iron, copper) as alternatives to precious metal catalysts (e.g., palladium, platinum) for reactions involving the ethynyl group.

Solvent Minimization: Developing solvent-free reaction conditions or utilizing greener solvents such as water, supercritical fluids, or bio-based solvents. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot and tandem reactions could be particularly valuable in this regard.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. nih.gov

The development of such green synthetic protocols will not only reduce the environmental impact of working with this compound but also enhance its appeal for large-scale industrial applications.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. mtak.hunih.gov The integration of this compound into flow chemistry systems could unlock new synthetic possibilities. Future research in this area could focus on:

Reaction Optimization in Flow: Adapting and optimizing key reactions of the ethynyl group, such as cycloadditions and cross-coupling reactions, for continuous-flow conditions. This would involve studying the effects of flow rate, temperature, and catalyst immobilization.

Multi-step Synthesis in Flow: Designing and implementing multi-step flow syntheses where this compound is a key starting material. This could enable the rapid and efficient production of complex target molecules without the need for isolating intermediates.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR) and automated purification systems into the flow setup to allow for real-time reaction monitoring and product isolation.

The successful implementation of flow chemistry approaches will be instrumental in making the synthesis and utilization of this compound more efficient and scalable.

Application in Material Science Precursors (e.g., polymers, dendrimers)

The unique structure of this compound makes it an attractive candidate as a monomer or building block for the synthesis of advanced materials.

Polymers: The terminal alkyne can undergo polymerization through various mechanisms, such as metathesis polymerization or Glaser coupling, to produce polymers with a piperidine-containing backbone. These polymers could exhibit interesting properties, such as thermal stability, and may find applications as specialty plastics or functional coatings.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in areas such as drug delivery and catalysis. sigmaaldrich.com The piperidine scaffold could be incorporated into the core, branches, or surface of dendrimers. The ethynyl group could be used to attach the piperidine unit to the dendritic architecture or to further functionalize the periphery of the dendrimer. Piperidine-based glycodendrimers have been synthesized and attached to proteins, suggesting the potential for creating novel biomaterials. nih.gov

Future research should focus on the synthesis and characterization of these novel polymers and dendrimers and explore their potential applications in areas such as nanotechnology, biomedicine, and electronics.

Design of Next-Generation Synthetic Reagents Based on its Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. enamine.netnih.gov The combination of the piperidine core with a reactive ethynyl handle in this compound provides an excellent starting point for the design of new synthetic reagents.

Future efforts could be directed towards:

Bifunctional Reagents: Developing bifunctional reagents where the ethynyl group is used to introduce a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent modification of biomolecules.

Fragment-Based Drug Discovery: Utilizing this compound as a starting fragment in fragment-based drug discovery campaigns. The ethynyl group provides a convenient handle for elaborating the fragment into more potent and selective drug candidates.

Probes for Chemical Biology: Designing and synthesizing chemical probes based on the this compound scaffold to study biological processes. The alkyne group can be used for "click" chemistry-based target identification and visualization.

The development of such novel reagents could have a significant impact on various areas of chemical and biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.